![molecular formula C27H31N3O4 B15136520 9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxepine core fused with a pyridine ring, and it is substituted with a methylpiperazine and a trimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxepine core, followed by the introduction of the pyridine ring. The methylpiperazine and trimethoxyphenyl groups are then added through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis machines to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could occur at the benzoxepine core.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might bind to a particular enzyme or receptor, altering its activity. The exact pathways would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Methylpiperazin-1-yl)-4-phenyl-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
- 9-(4-Methylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
Uniqueness
The presence of the trimethoxyphenyl group in “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” may confer unique chemical properties, such as increased stability or specific binding affinity to certain biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C27H31N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine |
InChI |
InChI=1S/C27H31N3O4/c1-29-8-10-30(11-9-29)19-5-6-21-23-17-28-16-22(20(23)7-12-34-24(21)15-19)18-13-25(31-2)27(33-4)26(14-18)32-3/h5-6,13-17H,7-12H2,1-4H3 |
Clave InChI |
MMQQLUARMBFVKE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(C=C2)C4=CN=CC(=C4CCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
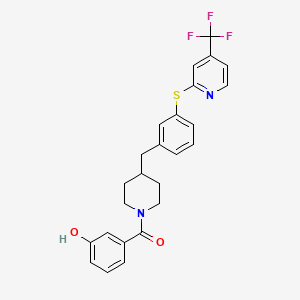
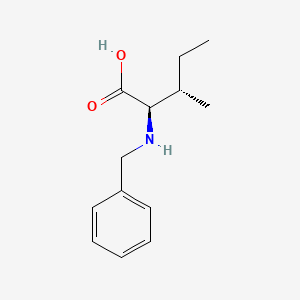
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

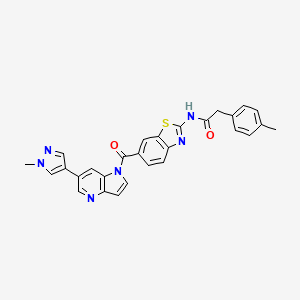
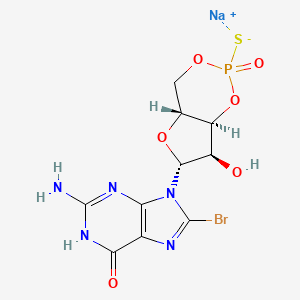
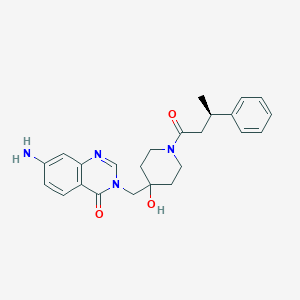
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)

![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

